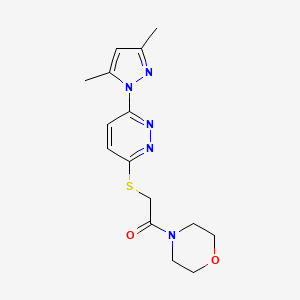

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties

Méthodes De Préparation

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves several steps. One common method involves the reaction of hydrazide A with aryl isocyanate or aryl and alkyl isothiocyanates in anhydrous benzene . The reaction conditions typically include the use of ethanol and an alcoholic solution of potassium hydroxide (KOH), followed by the addition of carbon disulfide (CS2) at low temperatures (0–5°C) . The resulting compounds are then purified and characterized using various spectroscopic techniques.

Analyse Des Réactions Chimiques

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Applications De Recherche Scientifique

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of other biologically active compounds.

Mécanisme D'action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridazine rings are believed to play a crucial role in its biological activity by binding to enzymes or receptors involved in inflammatory and bacterial processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may inhibit key enzymes or modulate receptor activity.

Comparaison Avec Des Composés Similaires

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can be compared with other pyrazolylpyridazine derivatives, such as:

2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound has similar biological activities and is used in similar applications.

3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine: Known for its growth-stimulating activity in plants.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a derivative of pyridazine and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N7O with a molecular weight of approximately 361.41 g/mol. The compound features a morpholino group, a thioether linkage, and a pyrazole moiety, which may contribute to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives containing the 3,5-dimethyl-1H-pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. Specifically, one derivative was found to have an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), which had an IC50 of 8.34 µM .

Flow cytometry analyses revealed that the observed cytotoxicity was primarily due to apoptosis. The compound induced cell cycle arrest, significantly inhibiting progression through the G0/G1 phase (45.1%) and S phase (32.9%) while also affecting the G2/M phase (19.5%). This suggests that the compound may be effective in treating gliomas by promoting programmed cell death in cancer cells .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study synthesized several derivatives of pyrazole-based compounds and tested their effects on C6 and SH-SY5Y cell lines. The results indicated selective cytotoxicity with varying degrees of potency among different derivatives. Notably, compound 5f was highlighted for its strong activity against glioma cells while exhibiting minimal toxicity towards normal L929 cells .

| Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |

|---|---|---|

| 5f | 5.13 µM | 24.31 µM |

| 5a | 24.31 µM | 5.00 µM |

| 5-FU | 8.34 µM | 8.53 µM |

Study 2: Receptor Antagonism

Further exploration into related compounds revealed that some derivatives acted as potent antagonists at specific receptors, such as P2Y12 receptors involved in platelet aggregation. This indicates potential applications in cardiovascular therapies .

Propriétés

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2S/c1-11-9-12(2)20(18-11)13-3-4-14(17-16-13)23-10-15(21)19-5-7-22-8-6-19/h3-4,9H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEZIOWUTRZLEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.